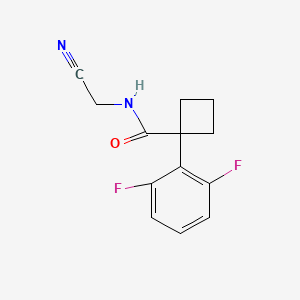
N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide, also known as DPC 423, is a chemical compound that has been extensively studied for its potential in scientific research. This compound has shown promise in various fields, including neuroscience and cancer research. In
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide 423 involves the modulation of GABA receptors. GABA receptors are important for regulating the excitability of neurons, and the modulation of these receptors can have significant effects on neuronal activity. N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide 423 has been shown to bind to the benzodiazepine site of GABA receptors, which enhances the activity of these receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide 423 are complex and depend on the specific application. In neuroscience, N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide 423 has been shown to enhance the activity of GABA receptors, which can lead to decreased neuronal excitability. In cancer research, N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide 423 has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Advantages and Limitations for Lab Experiments
The advantages of using N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide 423 in lab experiments include its high purity and yield, as well as its well-established synthesis method. However, the limitations of using N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide 423 include its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide 423. In neuroscience, N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide 423 could be studied further for its potential in treating neurological disorders such as epilepsy and anxiety. In cancer research, N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide 423 could be studied further for its potential in developing new cancer therapies. Additionally, the synthesis of N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide 423 could be optimized further to improve its solubility and other properties.
Synthesis Methods
The synthesis of N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide 423 involves the reaction of 2,6-difluorobenzaldehyde with malononitrile to form a cyanoacetate intermediate. The intermediate is then reacted with cyclobutanone in the presence of a base to form N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide 423. The synthesis of N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide 423 has been optimized to yield high purity and high yields.
Scientific Research Applications
N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide 423 has been studied for its potential in various scientific fields. In neuroscience, N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide 423 has been shown to modulate the activity of GABA receptors, which are important for regulating neuronal excitability. N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide 423 has also been studied for its potential in cancer research, as it has been shown to inhibit the growth of cancer cells.
properties
IUPAC Name |
N-(cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O/c14-9-3-1-4-10(15)11(9)13(5-2-6-13)12(18)17-8-7-16/h1,3-4H,2,5-6,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRFVTLLXVDNEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=C(C=CC=C2F)F)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

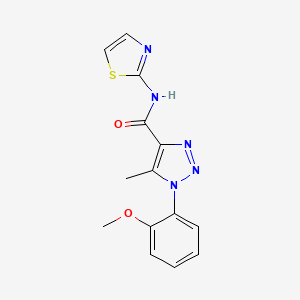
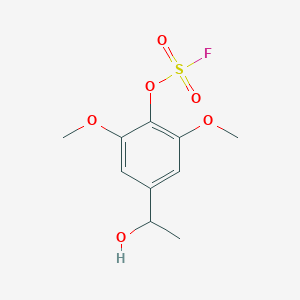
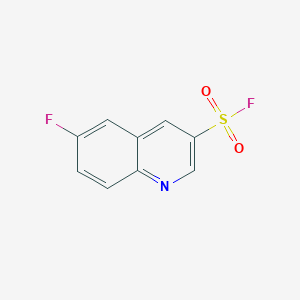
![Methyl 2-[(2-propan-2-ylpyrazol-3-yl)amino]acetate](/img/structure/B2665696.png)
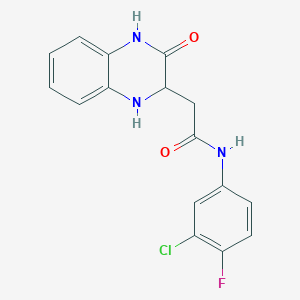
![2-Chloro-1-[4-[3-(difluoromethoxy)benzoyl]piperazin-1-yl]ethanone](/img/structure/B2665698.png)

![1-(4-bromophenyl)-2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-imidazol-2-yl}sulfanyl)-1-ethanone](/img/structure/B2665701.png)

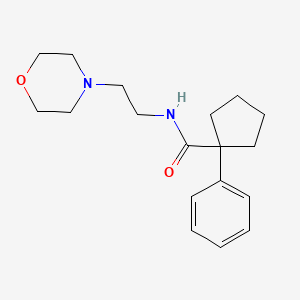
![N-benzyl-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2665705.png)
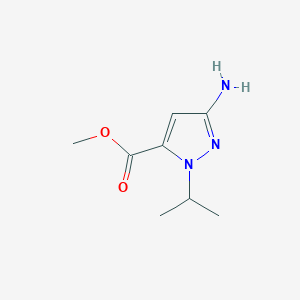
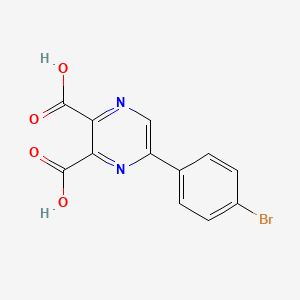
![N-(3,5-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2665711.png)